molecular formula C17H27FO3Si B12910299 tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane CAS No. 220623-68-7

tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane

Katalognummer: B12910299
CAS-Nummer: 220623-68-7
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: FSQSGYMAOCYFGB-VYRBHSGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane is a complex organic compound that features a tetrahydrofuran ring substituted with a fluorophenoxy group and a tert-butyl dimethylsilyl ether

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate leaving group on the tetrahydrofuran ring.

    Protection with tert-Butyl Dimethylsilyl Ether: The final step involves the protection of the hydroxyl group on the tetrahydrofuran ring with tert-butyl dimethylsilyl chloride under basic conditions.

Industrial Production Methods

Industrial production of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized polymers.

Wirkmechanismus

The mechanism of action of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The fluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran ring provides structural stability, while the tert-butyl dimethylsilyl ether serves as a protective group, enhancing the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane can be compared with other similar compounds, such as:

    tert-Butyl(((5S)-5-((4-chlorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

    tert-Butyl(((5S)-5-((4-bromophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane: Contains a bromophenoxy group, offering different reactivity and properties.

    tert-Butyl(((5S)-5-((4-methylphenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane: Features a methylphenoxy group, which affects its chemical behavior and applications.

The uniqueness of tert-Butyl(((5S)-5-((4-fluorophenoxy)methyl)tetrahydrofuran-2-yl)oxy)dimethylsilane lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

220623-68-7

Molekularformel

C17H27FO3Si

Molekulargewicht

326.5 g/mol

IUPAC-Name

tert-butyl-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]oxy-dimethylsilane

InChI

InChI=1S/C17H27FO3Si/c1-17(2,3)22(4,5)21-16-11-10-15(20-16)12-19-14-8-6-13(18)7-9-14/h6-9,15-16H,10-12H2,1-5H3/t15-,16?/m0/s1

InChI-Schlüssel

FSQSGYMAOCYFGB-VYRBHSGPSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)OC1CC[C@H](O1)COC2=CC=C(C=C2)F

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1CCC(O1)COC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.